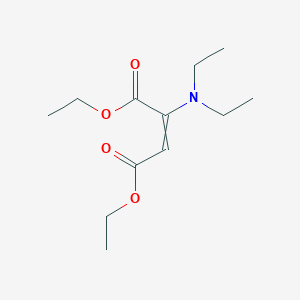

Diethyl 2-(diethylamino)but-2-enedioate

Description

Diethyl 2-(diethylamino)but-2-enedioate (CAS 1208229-58-6) is an organic compound with the molecular formula C₁₁H₁₇NO₅ and a molecular weight of 243.26 g/mol. Its structure combines a but-2-enedioate backbone modified with a diethylamino group at the 2-position and ethyl/methyl ester groups. This compound is designated under the International Nonproprietary Name (INN) system as 2-(diethylamino)-2-oxoethyl and methyl (2E)-but-2-enedioate and is recognized for its anti-inflammatory properties . The (2E)-configuration of the double bond distinguishes it from Z-isomers, which exhibit distinct physicochemical and biological behaviors.

Properties

CAS No. |

116308-58-8 |

|---|---|

Molecular Formula |

C12H21NO4 |

Molecular Weight |

243.30 g/mol |

IUPAC Name |

diethyl 2-(diethylamino)but-2-enedioate |

InChI |

InChI=1S/C12H21NO4/c1-5-13(6-2)10(12(15)17-8-4)9-11(14)16-7-3/h9H,5-8H2,1-4H3 |

InChI Key |

DWDOSGVYJUIERF-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=CC(=O)OCC)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(diethylamino)but-2-enedioate can be synthesized through the reaction of diethylamine with diethyl but-2-ynedioate. The reaction typically involves the use of a base such as sodium ethoxide in ethanol to facilitate the formation of the enolate ion, which then reacts with diethylamine .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(diethylamino)but-2-enedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides and bases are used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Diethyl 2-(diethylamino)but-2-enedioate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 2-(diethylamino)but-2-enedioate involves its interaction with various molecular targets. The ester and amine groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and lead to various effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Isomers

(a) Ethyl Maleate [(2Z)-Diethyl But-2-Enedioate]

- CAS: Not explicitly provided, but related to EC #205-451-9 .

- Structure: The Z-isomer of diethyl but-2-enedioate, lacking the diethylamino substituent.

- Key Difference: The absence of the diethylamino group reduces pharmacological activity but increases use in industrial applications (e.g., stabilizers).

(b) Diethyl 2-((4-(Methoxycarbonyl)Thiophen-3-Yl)Amino)But-2-Enedioate

(c) Tepilamide Fumarate

- Relation : Shares the but-2-enedioate core but differs in counterion and functionalization.

Functional Group Comparison

| Compound | Functional Groups | Key Modifications |

|---|---|---|

| Diethyl 2-(diethylamino)but-2-enedioate | Diethylamino, ester, (2E)-double bond | Pharmacologically active moiety |

| Ethyl Maleate | Ester, (2Z)-double bond | Industrial/commercial use |

| Thiophene Derivative | Thiophene, methoxycarbonyl, amino | Enhanced structural complexity |

Pharmacological and Toxicological Profiles

- Anti-Inflammatory Activity: The target compound’s diethylamino group likely enhances membrane permeability and receptor binding, contributing to its anti-inflammatory efficacy .

- Toxicity: Unlike diethylaminoethanol (CAS 100-37-8), a hazardous compound with neurotoxic and irritant properties , the esterification and oxoethyl groups in this compound may reduce acute toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.